![molecular formula C9H9ClN2 B6232290 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine CAS No. 200428-13-3](/img/no-structure.png)
2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
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Overview
Description
“2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . The molecular formula of this compound is C9H10N2 .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine”, often involves reactions like condensation, reduction, and heterocyclization . One common method involves a condensation reaction of 2-pyridinecarboxaldehyde with 2-aminoacetaldehyde . Other methods may involve the use of sodium borohydride for double reduction and double heterocyclization .Molecular Structure Analysis
The molecular structure of “2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine” consists of a pyridine ring attached to a pyrrole ring . The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine” can be complex and varied. They often involve processes like opening of the pyrrole ring, followed by a double reduction and tandem closure of furan and pyridine rings . Other reactions may involve protodeboronation of alkyl boronic esters .Scientific Research Applications
Construction of Imidazo[4,5-b]pyridine Skeleton
This compound is used in the synthesis of an Imidazo[4,5-b]pyridine skeleton. The method involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .
Synthesis of Trifluoromethylpyridines
It is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Protection of Crops from Pests
Trifluoromethylpyridines, synthesized using this compound, are used in the protection of crops from pests .
Pharmaceutical Applications
Trifluoromethylpyridines, synthesized using this compound, are used in the pharmaceutical industry. Several pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval .
Veterinary Applications
Trifluoromethylpyridines, synthesized using this compound, are also used in the veterinary industry .
Synthesis of Various Pharmaceutical Compounds
2-Chloro-5-(chloromethyl)pyridine, which can be derived from this compound, is used for the synthesis of various pharmaceutical compounds .
Synthesis of New Neonicotinoid Compounds
This compound can also be used for the synthesis of new neonicotinoid compounds .
Synthesis of 3,4-Dihydro-2(1H)-Pyridones
This compound is used in the synthesis of 3,4-dihydro-2(1H)-pyridones, which are building blocks for various biologically active molecules .
Safety and Hazards
As a chemical substance, “2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine” may have certain irritant and toxic properties. It is recommended to avoid direct contact with skin, eyes, and respiratory tract during handling. Appropriate personal protective equipment, such as laboratory gloves, goggles, and ventilation equipment, should be used .
Future Directions
The future directions for “2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine” could involve further exploration of its synthesis methods and potential biological activities. Given the diverse biological activities exhibited by pyrrole derivatives, there is significant potential for the development of new drugs based on this compound .
Mechanism of Action
Target of Action
The primary target of 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is the α4β2 nicotinic acetylcholinergic receptors (nAChR) . These receptors are key players in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.
Mode of Action
2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine interacts with its target, the α4β2 nAChR, with a low affinity, as indicated by a Ki value of 3300 nM . The compound can be easily nitrosated, yielding 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and the esophageal tobacco carcinogen N’-nitrosonornicotine .
Pharmacokinetics
A related compound, myosmine, when administered orally to wistar rats, was found to be excreted in the urine to varying degrees depending on the dose . This suggests that 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine may also be metabolized and excreted via the urinary system.
Result of Action
Given its interaction with nAChR, it may influence neuronal signaling and potentially contribute to the development of certain cancers due to the formation of carcinogenic compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine involves the reaction of 2-chloro-5-bromopyridine with 3,4-dihydro-2H-pyrrole in the presence of a palladium catalyst.", "Starting Materials": [ "2-chloro-5-bromopyridine", "3,4-dihydro-2H-pyrrole", "Palladium catalyst" ], "Reaction": [ "The 2-chloro-5-bromopyridine is reacted with 3,4-dihydro-2H-pyrrole in the presence of a palladium catalyst.", "The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).", "The reaction mixture is heated to a suitable temperature, typically between 80-120°C, and stirred for several hours.", "After completion of the reaction, the mixture is cooled and the product is isolated by filtration or extraction.", "The product is then purified by recrystallization or chromatography to obtain pure 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine." ] } | |
CAS RN |
200428-13-3 |
Product Name |
2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine |
Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
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